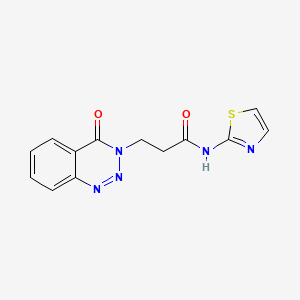![molecular formula C18H23NO3 B11152887 5-hydroxy-4,7-dimethyl-6-[(4-methylpiperidino)methyl]-2H-chromen-2-one](/img/structure/B11152887.png)
5-hydroxy-4,7-dimethyl-6-[(4-methylpiperidino)methyl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4,7-dimethyl-6-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with hydroxy, methyl, and piperidinyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-4,7-dimethyl-6-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by further reactions with various reagents . The reaction conditions often require dry solvents and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4,7-dimethyl-6-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl and piperidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-Hydroxy-4,7-dimethyl-6-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-hydroxy-4,7-dimethyl-6-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and piperidinyl groups play crucial roles in binding to biological receptors, influencing cellular processes such as signal transduction and enzyme activity . Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The uniqueness of 5-hydroxy-4,7-dimethyl-6-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one lies in its specific substitutions, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H23NO3 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
5-hydroxy-4,7-dimethyl-6-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C18H23NO3/c1-11-4-6-19(7-5-11)10-14-12(2)8-15-17(18(14)21)13(3)9-16(20)22-15/h8-9,11,21H,4-7,10H2,1-3H3 |
InChI Key |
KMRYAQACALWWIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C3=C(C=C2C)OC(=O)C=C3C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide](/img/structure/B11152804.png)
![3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one](/img/structure/B11152806.png)
![propan-2-yl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11152808.png)
![6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(morpholin-4-yl)ethyl]hexanamide](/img/structure/B11152812.png)
![[4-methyl-3-(1H-tetrazol-1-yl)phenyl]{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B11152814.png)
![4-butyl-5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one](/img/structure/B11152816.png)

![6-[5-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11152821.png)
![N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-leucine](/img/structure/B11152836.png)
![3-benzyl-4,7-dimethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11152843.png)
![trans-4-({[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11152854.png)
![3,4,8-trimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one](/img/structure/B11152856.png)
![2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-(2-phenoxyphenyl)acetamide](/img/structure/B11152866.png)
![4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B11152871.png)
